finasteride

Description

BenchChem offers high-quality finasteride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about finasteride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

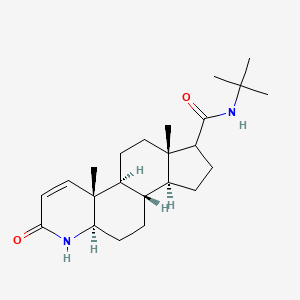

(3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17?,18+,22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-NAYRGPGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Finasteride on 5-Alpha Reductase Type II

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Finasteride (B1672673) is a potent, synthetic 4-aza-3-oxosteroid compound that serves as a highly specific inhibitor of steroid 5-alpha reductase type II (SRD5A2).[1] This enzyme is critical in androgen metabolism, catalyzing the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[2] Elevated DHT levels are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).[1][3] Finasteride's therapeutic efficacy stems from its unique mechanism of action, which involves time-dependent, competitive, and apparently irreversible inhibition of SRD5A2.[4][5][6] This is achieved through the formation of a highly stable, covalent intermediate adduct with the cofactor NADPH and the enzyme, effectively halting DHT production.[7][8] This guide provides a detailed examination of the molecular interactions, kinetics, structural basis, and experimental evaluation of finasteride's mechanism of action on SRD5A2.

The 5-Alpha Reductase Type II Signaling Pathway

The primary physiological role of SRD5A2 is the NADPH-dependent reduction of the Δ4,5 double bond in testosterone to produce DHT.[8][9] DHT binds to the androgen receptor with significantly higher affinity than testosterone, making it the principal androgen responsible for the growth and development of the prostate gland and the miniaturization of hair follicles in genetically susceptible individuals.[3][10] SRD5A2 is an integral membrane protein predominantly expressed in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles.[3][10]

Caption: The physiological signaling pathway of SRD5A2.

Finasteride's Mechanism of Inhibition

Finasteride acts as a mechanism-based, time-dependent inhibitor of SRD5A2.[5][6] While it initially competes with testosterone for the enzyme's active site, its inhibitory action is far more complex than simple competitive binding.[4] The process culminates in the formation of an exceptionally stable bisubstrate analog inhibitor, which effectively renders the enzyme inactive.[2]

The key steps are:

-

Binding: Finasteride binds to the SRD5A2 enzyme, which has already bound its cofactor, NADPH.[7]

-

Hydride Transfer: The enzyme catalyzes a hydride transfer from the C-4 position of the nicotinamide (B372718) ring of NADPH to the C-2 position of the A-ring of finasteride.[11][8] This is analogous to the reduction of testosterone but targets the Δ1,2 double bond of finasteride.

-

Adduct Formation: This hydride transfer results in the formation of a covalent bond between the nicotinamide C-4 atom of NADPH and the C-2 atom of finasteride.[11][12] The resulting structure is a stable NADP-dihydrofinasteride (NADP-DHF) intermediate adduct.[2][7][8]

-

Irreversible Inhibition: This NADP-DHF adduct is a potent, high-affinity inhibitor that remains tightly bound within the enzyme's active site.[2][8] The complex has an extremely slow dissociation rate, with a reported half-life of approximately 30-31 days, leading to the characterization of finasteride's action as apparently irreversible.[13][8]

Caption: Mechanism of SRD5A2 inhibition by finasteride.

Quantitative Analysis of Finasteride Inhibition

The potency of finasteride is reflected in its low inhibition constants and profound physiological effects on DHT levels. While it inhibits SRD5A2 selectively, it has a much lower affinity for the type I isoenzyme.[1]

| Parameter | Value | Tissue/System | Notes | Citations |

| IC50 (Type II) | 13.6 - 36 nM | In vitro | Represents the concentration for 50% inhibition. | [14] |

| Binding Constant (Ki) | ≤ 3 x 10⁻¹³ M | Human Prostate (Type II) | For the NADP-DHF intermediate adduct, indicating extremely tight binding. | [8] |

| Complex Half-Life | ~30-31 days | Human Prostate (Type II) | The dissociation half-life of the SRD5A2 and NADP-DHF complex. | [13][8] |

| Serum DHT Reduction | ~70% | Human Serum | Following daily oral administration (e.g., 1-5 mg). | [1][13][15][16][17] |

| Prostatic DHT Reduction | >90% | Human Prostate Tissue | Demonstrates high efficacy at the target tissue. | [15] |

| Scalp DHT Reduction | ~65% | Human Scalp | With doses ≥ 0.5 mg/day after 6 weeks. | [1] |

| Isoenzyme Selectivity | ~100-fold higher for Type II vs. Type I | In vitro | Highlights the specificity of finasteride. | [1] |

Structural Basis of Inhibition

The high-resolution crystal structure of human SRD5A2 in complex with finasteride and NADPH has provided critical insights into its mechanism.[7][18]

-

Overall Structure: SRD5A2 possesses a unique 7-transmembrane (7-TM) α-helical topology, which forms a large, enclosed binding cavity within the membrane.[8][9][12]

-

Active Site: The crystal structure captured the NADP-dihydrofinasteride (NADP-DHF) intermediate adduct within this cavity.[8][19] The covalent bond between the nicotinamide C-4 atom of NADP and the C-2 atom of finasteride was clearly identified, with a distance of ~1.5 Å.[12]

-

Key Residues: Structural and mutagenesis studies have identified crucial amino acid residues involved in catalysis and inhibitor binding. E57TM2 and Y91TM3 are implicated in facilitating the hydride transfer.[11][9] Other residues, including R114TM4 and F118, contribute to the binding of the steroid substrate and the finasteride adduct through polar and hydrophobic interactions.[8][19][20]

-

Conformational Dynamics: Molecular dynamics simulations suggest that cytosolic loops, particularly L1 and L5, exhibit high flexibility.[8][9] These loops are thought to act as a gate, regulating the entry and exit of the NADPH/NADP+ cofactor from the cytosol into the transmembrane active site.[9][20]

Experimental Protocols

In Vitro 5-Alpha Reductase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like finasteride on SRD5A2.

1. Objective: To measure the IC50 value of a test compound against SRD5A2.

2. Materials:

-

Substrate: Testosterone.[21]

-

Cofactor: NADPH.[2]

-

Test Compound: Finasteride (as a positive control) and other inhibitors, dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: Modified phosphate (B84403) buffer, pH 6.5.[21]

-

Reaction Termination Solution: 1 N HCl or organic solvent (e.g., ethyl acetate) for extraction.[21]

-

Detection System: HPLC or LC-MS/MS system for quantifying testosterone and DHT.[23][24]

3. Procedure:

-

Enzyme Preparation: Prepare the enzyme solution (e.g., 20 µg/ml) in the reaction buffer.[21]

-

Pre-incubation: In a microtiter plate or microcentrifuge tubes, add the enzyme solution, buffer, and various concentrations of the test compound (or vehicle control). Pre-incubate the mixture for 15 minutes at 37°C.[21]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., 0.9 µM testosterone) and cofactor (NADPH).[21]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[21]

-

Reaction Termination: Stop the reaction by adding 1 N HCl or by adding an organic solvent for extraction.[21]

-

Product Quantification:

-

Extract the steroids using an appropriate organic solvent.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Inject the sample into an HPLC or LC-MS/MS system to separate and quantify the amount of DHT produced (or testosterone remaining).[23]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro SRD5A2 inhibition assay.

X-ray Crystallography of the SRD5A2-Inhibitor Complex

This protocol describes the key steps used to solve the crystal structure of SRD5A2.[11][8]

1. Protein Expression and Purification:

-

Human SRD5A2 was expressed in insect Sf9 cells using a baculovirus expression system.[11]

-

The protein was purified in the presence of finasteride to ensure complex formation and stability.[11]

2. Crystallization:

-

Crystallization was performed using the lipidic mesophase method, which is suitable for integral membrane proteins.[11][8] This involves embedding the purified protein-inhibitor complex into a lipidic cubic phase matrix.

-

Crystals were grown and harvested for data collection.

3. Data Collection and Structure Determination:

-

X-ray diffraction data was collected at a synchrotron source (e.g., Advanced Photon Source).[11]

-

Multiple data sets from several crystals were processed and merged.[11]

-

The structure was determined to a resolution of 2.8 Å using molecular replacement, aided by de novo structural prediction models.[11][8][18]

-

The final model, including the SRD5A2 protein and the NADP-DHF adduct, was refined against the diffraction data.[18]

Conclusion

Finasteride's mechanism of action against 5-alpha reductase type II is a sophisticated, multi-step process that goes beyond simple competitive inhibition. Its potency is derived from the enzyme-catalyzed formation of a highly stable, covalently linked NADP-dihydrofinasteride adduct that effectively sequesters the enzyme in an inactive state for an extended period.[2][7] This mechanism, elucidated through kinetic studies and high-resolution crystallography, explains its profound and specific clinical effects in reducing DHT levels in target tissues. The detailed understanding of this interaction provides a robust framework for the continued development and evaluation of SRD5A2 inhibitors for androgen-dependent conditions.

References

- 1. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are SRD5A2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. xyonhealth.com [xyonhealth.com]

- 5. Pharmacogenetic analysis of human steroid 5 alpha reductase type II: comparison of finasteride and dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of time-dependent inhibition of 5 alpha-reductases by delta 1-4-azasteroids: toward perfection of rates of time-dependent inhibition by using ligand-binding energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SUSTech researchers reveal the mechanism of finasteride-targeted enzyme for the treatment of hair loss and prostate hyperplasia - SUSTech · SCHOOL OF LIFE SCIENCES [bio.sustech.edu.cn]

- 8. Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Finasteride, a Type 2 5alpha-reductase inhibitor, in the treatment of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of human steroid 5α-reductase 2 with anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. droracle.ai [droracle.ai]

- 14. benchchem.com [benchchem.com]

- 15. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Surgical & Cosmetic Dermatology | What do we know about 5-alpha reductase inhibitors? [surgicalcosmetic.org.br]

- 18. rcsb.org [rcsb.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

- 23. 5α-reductase inhibition assay [bio-protocol.org]

- 24. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

Finasteride: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finasteride, a synthetic 4-azasteroid, is a potent and specific inhibitor of 5α-reductase, particularly type II and III isozymes. This mechanism of action underpins its clinical efficacy in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, and analytical methodologies pertinent to finasteride. Detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and analytical workflows are presented to serve as a comprehensive resource for the scientific community.

Molecular Structure and Identification

Finasteride is a complex heterocyclic steroid analog. Its systematic IUPAC name is (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide[1]. The molecule is characterized by a 4-aza-5α-androst-1-en-3-one core structure with a tert-butylcarbamoyl group at the 17β-position[2][3]. This unique structure is crucial for its specific interaction with the 5α-reductase enzyme.

Table 1: Molecular Identifiers of Finasteride

| Identifier | Value | Reference(s) |

| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | [1] |

| CAS Registry Number | 98319-26-7 | [1] |

| Molecular Formula | C23H36N2O2 | [2][4] |

| Molecular Weight | 372.55 g/mol | [2] |

| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Isomeric SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| InChI Key | DBEPLOCGEIEOCV-WSBQPABSSA-N | [5] |

Physicochemical Properties

Finasteride is a white to off-white crystalline powder[2][6]. Its lipophilic nature is a key determinant of its pharmacokinetic profile, including its absorption and distribution[7].

Table 2: Physicochemical Properties of Finasteride

| Property | Value | Reference(s) |

| Melting Point | Approximately 250-257 °C | [2][8] |

| Solubility | - Practically insoluble in water- Freely soluble in chloroform and lower alcohol solvents (e.g., ethanol, methanol)- Soluble in DMSO and dimethylformamide (DMF) | [2][9][10] |

| LogP | 3.03 | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 576.6 ± 50.0 °C at 760 mmHg | |

| Optical Rotation | [a]405 -59° (c = 1 in methanol) | [8] |

Mechanism of Action: Inhibition of 5α-Reductase

Finasteride's therapeutic effects stem from its potent and specific inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT)[11][12][13]. It primarily targets the type II and III isoforms of the enzyme[7][14]. By competitively binding to the enzyme, finasteride forms a stable complex, effectively blocking the conversion of testosterone[3][11][12]. This leads to a significant reduction in circulating and tissue levels of DHT, thereby mitigating its effects on androgen-sensitive tissues like the prostate gland and hair follicles[7][11]. A daily dose of 5 mg can reduce serum DHT levels by approximately 70%[11].

References

- 1. finasteride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Finasteride (3) | C23H36N2O2 | CID 44338570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Finasteride = 98 HPLC, powder 98319-26-7 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Finasteride - Wikipedia [en.wikipedia.org]

- 8. Finasteride [drugfuture.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. xyonhealth.com [xyonhealth.com]

- 13. Finasteride - Proteopedia, life in 3D [proteopedia.org]

- 14. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Finasteride's Attenuation of Dihydrotestosterone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finasteride, a synthetic 4-azasteroid, is a potent and specific inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This technical guide provides a comprehensive overview of the molecular mechanisms by which finasteride modulates DHT synthesis, with a focus on its differential effects on the 5α-reductase isoforms and its impact on the classical and backdoor androgen synthesis pathways. This document includes a compilation of quantitative data on finasteride's inhibitory activity and its in vivo effects on DHT levels, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Role of Dihydrotestosterone and 5α-Reductase

Dihydrotestosterone (DHT) is the primary androgen responsible for the differentiation of the male external genitalia during embryogenesis and plays a significant role in prostate development, sebaceous gland activity, and hair follicle miniaturization in androgenetic alopecia.[1] The synthesis of DHT from testosterone is catalyzed by the enzyme 5α-reductase (steroid 5α-reductase).

Three distinct isoenzymes of 5α-reductase have been identified in humans:

-

Type 1 (SRD5A1): Primarily found in the skin (sebaceous glands), liver, and to a lesser extent, the scalp.

-

Type 2 (SRD5A2): Predominantly located in the prostate, seminal vesicles, epididymis, and hair follicles.[2]

-

Type 3 (SRD5A3): Expressed in various tissues and implicated in N-linked glycosylation.[3][4]

Finasteride's therapeutic effects in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia stem from its ability to inhibit these enzymes, thereby reducing DHT concentrations in target tissues.

Mechanism of Action of Finasteride

Finasteride functions as a competitive and time-dependent inhibitor of 5α-reductase. It has a significantly higher affinity for the type II and type III isoforms of the enzyme compared to the type I isoform. The inhibitory action of finasteride involves the formation of a stable, slowly dissociating complex with the enzyme, effectively preventing the binding and conversion of testosterone.

Dihydrotestosterone Synthesis Pathways

There are two primary pathways for the synthesis of DHT: the classical (or "frontdoor") pathway and the alternative (or "backdoor") pathway.

The Classical (Frontdoor) Pathway

The classical pathway is the principal route for DHT synthesis in adult males. In this pathway, testosterone, primarily produced by the testes, is converted to DHT in target tissues by 5α-reductase. Finasteride directly and potently inhibits this conversion.

The Backdoor Pathway

The backdoor pathway allows for the synthesis of DHT from earlier steroid precursors, such as 17α-hydroxyprogesterone, bypassing testosterone as an intermediate. This pathway is particularly active during fetal development and may play a role in certain pathological conditions. Key enzymes in this pathway include members of the aldo-keto reductase (AKR) family, such as AKR1C2 and AKR1C4. Current evidence suggests that finasteride does not significantly inhibit the enzymes of the backdoor pathway, such as the AKR1C family.[5][6][7] This means that while finasteride effectively blocks the primary source of DHT in adults, some level of DHT synthesis may persist through this alternative route.

Quantitative Data on Finasteride's Effects

The following tables summarize the inhibitory potency of finasteride and its in vivo effects on DHT levels.

Table 1: In Vitro Inhibitory Activity of Finasteride and Dutasteride on 5α-Reductase Isoforms (IC50 Values)

| Compound | 5α-Reductase Type I (SRD5A1) | 5α-Reductase Type II (SRD5A2) | 5α-Reductase Type III (SRD5A3) |

| Finasteride | ~300 - 700 nM | ~1 - 10 nM | Inhibitory effect noted, but IC50 varies |

| Dutasteride | ~0.5 - 7 nM | ~0.1 - 5 nM | Potent inhibitor |

Table 2: In Vivo Reduction of DHT Levels by Oral Finasteride

| Dosage (mg/day) | Serum DHT Reduction (%) | Scalp DHT Reduction (%) | Prostatic DHT Reduction (%) |

| 0.05 | ~50% | ~62% | - |

| 0.2 | ~69% | ~57% | - |

| 1.0 | ~71% | ~64% | ~80-90% |

| 5.0 | ~72% | ~69% | ~85-90% |

Data compiled from various clinical studies. The duration of treatment and patient populations may vary.

Table 3: Reduction of DHT Levels by Topical Finasteride (0.25% solution)

| Application Volume (µL/day) | Equivalent Dose (mg/day) | Serum DHT Reduction (%) | Scalp DHT Reduction (%) |

| 100 | 0.2275 | ~24% | ~47% |

| 200 | 0.455 | ~26% | ~52% |

| 400 | 0.910 | ~48% | ~54% |

Data from a study evaluating a novel topical finasteride solution.

Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay (Spectrophotometric Method)

This protocol is based on the enzymatic cycling method which measures the consumption of the cofactor NADPH.

Materials:

-

Enzyme source: Rat liver microsomes (for Type 1) or human prostate microsomes (for Type 2).

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Finasteride (or other inhibitors)

-

Tris-HCl buffer (pH 7.0 for Type 1, pH 5.5 for Type 2)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Prepare microsomal fractions from the appropriate tissue source by homogenization and differential centrifugation.

-

Reaction Mixture Preparation: In each well of the microplate, add the Tris-HCl buffer, the microsomal enzyme preparation, and varying concentrations of the inhibitor (e.g., finasteride).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a pre-warmed solution of testosterone and NADPH to each well.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every minute for 30-60 minutes) to monitor the decrease in NADPH concentration.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Quantification of DHT in Scalp Tissue by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific measurement of DHT in scalp biopsies.

Materials:

-

Scalp biopsy sample

-

Homogenizer

-

Organic solvents (e.g., methyl tert-butyl ether (MTBE), methanol, acetonitrile)

-

Internal standard (e.g., deuterated DHT, DHT-d3)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Homogenization: The scalp biopsy is weighed and homogenized in a suitable buffer.

-

Internal Standard Spiking: A known amount of the internal standard is added to the homogenate to correct for extraction losses and matrix effects.

-

Liquid-Liquid Extraction (LLE): The homogenate is extracted with an organic solvent (e.g., MTBE) to separate the steroids from the aqueous phase. The organic layer is collected and evaporated to dryness.

-

Solid-Phase Extraction (SPE): The dried extract is reconstituted and passed through an SPE cartridge to further purify the sample and remove interfering substances.

-

LC-MS/MS Analysis: The purified sample is injected into the LC-MS/MS system. The liquid chromatography step separates DHT from other steroids, and the tandem mass spectrometry provides highly specific and sensitive detection and quantification.

-

Data Analysis: The concentration of DHT in the original tissue sample is calculated by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve.

Conclusion

Finasteride is a highly effective inhibitor of 5α-reductase, particularly the type II isoform, which is the primary enzyme responsible for the conversion of testosterone to DHT in key androgen-sensitive tissues. Its mechanism of action is well-characterized, and its clinical efficacy in reducing DHT levels is well-documented. While finasteride potently inhibits the classical pathway of DHT synthesis, its lack of effect on the backdoor pathway suggests that a low level of DHT production may be maintained through this alternative route. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working in the field of androgen metabolism and related pathologies. Further research into the long-term effects of finasteride on the complete androgen synthesis network and the development of inhibitors targeting both the classical and backdoor pathways may open new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of human steroid 5α-reductase 2 with anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of aldo-keto reductase 1C3 (AKR1C3) in LNCaP cells diverts androgen metabolism towards testosterone resulting in resistance to the 5α-reductase inhibitor finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

The Genesis of a Targeted Therapy: A Technical History of Finasteride as a 5-Alpha Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finasteride (B1672673), a potent and specific inhibitor of the enzyme 5-alpha reductase, represents a landmark in the targeted medical treatment of androgen-dependent conditions. Its development stemmed from a fascinating clinical observation and culminated in a therapeutic agent that has profoundly impacted the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This in-depth technical guide chronicles the historical development of finasteride, detailing its mechanism of action, the key experiments that elucidated its function, and the clinical trials that established its efficacy and safety.

The Spark of Discovery: The "Guevedoces" of the Dominican Republic

The story of finasteride begins not in a laboratory, but in a remote village in the Dominican Republic. In the 1970s, Dr. Julianne Imperato-McGinley and her colleagues studied a group of individuals with a rare genetic condition.[1] These individuals, known locally as "Guevedoces" (meaning "penis at twelve"), were born with ambiguous genitalia and raised as girls.[1] However, at puberty, they experienced virilization, developing male secondary sexual characteristics.[1]

Subsequent research revealed that these individuals had a deficiency in the enzyme steroid 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[2] The "Guevedoces" had normal to high levels of testosterone but very low levels of DHT.[1] This crucial observation highlighted the distinct physiological roles of testosterone and DHT. While testosterone is essential for the development of internal male genitalia and virilization at puberty, DHT is critical for the development of external male genitalia in utero and, post-pubertally, contributes to conditions like BPH and male pattern baldness.[1][2]

This natural experiment provided a compelling therapeutic hypothesis: if 5-alpha reductase could be inhibited after the complete development of male genitalia, it might be possible to treat DHT-dependent conditions without blocking the systemic effects of testosterone.[1] This insight laid the groundwork for the development of a new class of drugs: 5-alpha reductase inhibitors.

The Molecular Target: 5-Alpha Reductase Isozymes

5-alpha reductase is an enzyme that catalyzes the NADPH-dependent reduction of testosterone to DHT.[3] There are two main isoenzymes of 5-alpha reductase in humans: type I and type II.[3] A third isoenzyme has also been identified.[4]

-

Type I 5-alpha reductase is primarily found in the skin, including the scalp and sebaceous glands, as well as the liver.[1]

-

Type II 5-alpha reductase is the predominant isozyme in the prostate gland, hair follicles, and other genital tissues.[1]

The discovery of these isozymes was crucial for the development of a targeted therapy. Finasteride was specifically designed to be a selective inhibitor of the type II isozyme, the form most implicated in the pathophysiology of BPH and androgenetic alopecia.[5]

Kinetic Properties of 5-Alpha Reductase Isozymes

The two primary isozymes exhibit different biochemical properties, which explains the targeted action of finasteride.

| Property | 5-Alpha Reductase Type I | 5-Alpha Reductase Type II | Reference(s) |

| Optimal pH | Neutral to basic (7.0-9.0) | Acidic (5.0-5.5) | [3] |

| Affinity for Testosterone (Km) | Lower affinity (higher Km: ~1-5 µM) | Higher affinity (lower Km: ~4-50 nM) | [6][7] |

| Finasteride Inhibition (Ki) | Higher Ki (~108-330 nM) | Lower Ki (~7.3 nM) | [6] |

The Development of Finasteride: A Synthetic 4-Azasteroid

Following the pivotal observations in the "Guevedoces," researchers at Merck, led by chemist Gary Rasmusson and biologist Jerry Brooks, embarked on a program to develop a specific inhibitor of 5-alpha reductase.[8] This effort led to the synthesis of finasteride (MK-906), a synthetic 4-aza-3-oxosteroid compound.[7]

Chemical Synthesis of Finasteride

One common synthetic route for finasteride starts from the readily available steroid, progesterone. The synthesis involves several key steps to construct the characteristic 4-aza-5-alpha-androst-1-ene-17β-carboxamide structure.

Experimental Protocol: Synthesis of Finasteride from Progesterone

The following is a generalized protocol based on published synthetic routes.[2][9][10]

-

Oxidative Cleavage of Progesterone: Progesterone is treated with an oxidizing agent, such as a mixture of potassium permanganate (B83412) and sodium periodate, to cleave the A-ring between C3 and C4, yielding a dicarboxylic acid intermediate.[11]

-

Formation of the Aza-Ring: The dicarboxylic acid intermediate is then reacted with ammonia (B1221849) (or an ammonia source) to form the lactam, creating the 4-aza-A-ring structure.[2]

-

Reduction of the 5-alpha Double Bond: The intermediate is subjected to catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst, to stereoselectively reduce the double bond at the 5-alpha position.[11]

-

Formation of the 17-beta-Carboxamide: The carboxylic acid at the 17-beta position is converted to an N-tert-butylcarboxamide. This is often achieved by first activating the carboxylic acid (e.g., converting it to an acid chloride or ester) and then reacting it with tert-butylamine.[11]

-

Introduction of the 1-2 Double Bond: The final step involves the introduction of a double bond between the C1 and C2 positions of the A-ring. This is typically accomplished through a dehydrogenation reaction using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][9]

Note: This is a simplified overview. Specific reaction conditions, reagents, and purification methods can vary between different published procedures.

Mechanism of Action: A Mechanism-Based Inhibitor

Finasteride is a potent and highly selective competitive inhibitor of type II 5-alpha reductase.[5] It acts as a mechanism-based or "suicide" inhibitor.[12]

Signaling Pathway of Androgen Action and Finasteride Inhibition

Caption: Androgen signaling pathway and the inhibitory action of finasteride.

The mechanism involves the formation of a stable, covalent adduct between a reactive intermediate of finasteride and the NADP+ cofactor within the active site of the enzyme.[12] This effectively inactivates the enzyme, preventing the conversion of testosterone to DHT.[12] A single 5 mg dose of finasteride can reduce serum DHT levels by approximately 70% within 8 hours.[5]

Preclinical and Clinical Development

The development of finasteride involved extensive preclinical studies and a series of well-controlled clinical trials to establish its efficacy and safety for both BPH and androgenetic alopecia.

Key Preclinical Experiments: 5-Alpha Reductase Inhibition Assay

A crucial step in the development of finasteride was the establishment of a robust in vitro assay to measure its inhibitory activity against 5-alpha reductase.

Experimental Workflow: In Vitro 5-Alpha Reductase Inhibition Assay

Caption: Workflow for a typical 5-alpha reductase inhibition assay.

Detailed Experimental Protocol: Radiometric 5-Alpha Reductase Inhibition Assay

This protocol is a generalized representation based on common methodologies.[13][14]

-

Enzyme Preparation: A crude enzyme preparation can be obtained from androgen-sensitive cell lines like LNCaP cells, or purified recombinant human 5-alpha reductase can be used.[14]

-

Reaction Mixture: The assay is typically performed in a buffer at the optimal pH for the specific isozyme (e.g., pH 5.5 for type II). The reaction mixture contains the enzyme preparation, NADPH as a cofactor, and radiolabeled [3H]-testosterone as the substrate.

-

Inhibition: Varying concentrations of finasteride (or other test compounds) are pre-incubated with the enzyme and NADPH before the addition of the substrate to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Extraction: The reaction is stopped, and the steroids (testosterone and DHT) are extracted using an organic solvent such as ethyl acetate.

-

Separation: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled DHT produced is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each finasteride concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Clinical Trials: Establishing Efficacy and Safety

Benign Prostatic Hyperplasia (BPH)

The efficacy of finasteride (5 mg/day, marketed as Proscar®) for the treatment of BPH was established in several large, randomized, placebo-controlled clinical trials.

Summary of Key Clinical Trial Data for Finasteride (5 mg/day) in BPH

| Trial / Study | Duration | Key Efficacy Endpoints | Results (Finasteride vs. Placebo) | Reference(s) |

| PROSPECT Study | 2 years | Prostate Volume | -21% vs. +8.4% | [15][16] |

| Symptom Score | -2.1 points vs. -0.7 points | [15][16] | ||

| Max Urinary Flow Rate | +1.4 mL/s vs. +0.3 mL/s | [15][16] | ||

| PLESS Study | 4 years | Risk of Acute Urinary Retention | 57% reduction | [17] |

| Risk of BPH-related Surgery | 55% reduction | [17] | ||

| MTOPS Trial | >4 years | Prostate Volume Reduction | ~25% reduction | [18][19] |

| 5-Year Experience Study | 5 years | Prostate Volume | ~30% reduction | [20][21] |

| Serum DHT | ~72% reduction | [20][21] |

Androgenetic Alopecia

Following the observation of hair growth as a side effect in BPH trials, finasteride was investigated for the treatment of male pattern baldness. A lower dose of 1 mg/day (marketed as Propecia®) was found to be effective.

Summary of Key Clinical Trial Data for Finasteride (1 mg/day) in Androgenetic Alopecia

| Trial / Study | Duration | Key Efficacy Endpoints | Results (Finasteride vs. Placebo) | Reference(s) |

| Phase III Trials (Vertex) | 1 year | Hair Count (in 1-inch diameter circle) | +107 hairs vs. placebo | [22][23] |

| 2 years | Hair Count (in 1-inch diameter circle) | +138 hairs vs. placebo | [22][23] | |

| Phototrichogram Study | 48 weeks | Total Hair Count (in 1 cm²) | +7 hairs vs. -10 hairs | [24][25] |

| Anagen Hair Count (in 1 cm²) | +18 hairs vs. -9 hairs | [24][25] | ||

| 5-Year Multinational Study | 5 years | Hair Growth | Durable improvements vs. progressive loss | [26] |

Regulatory Milestones

The extensive clinical data led to the approval of finasteride by the U.S. Food and Drug Administration (FDA) for two indications:

-

1992: Proscar® (finasteride 5 mg) approved for the treatment of symptomatic BPH.[1]

-

1997: Propecia® (finasteride 1 mg) approved for the treatment of male pattern hair loss (androgenetic alopecia).[4]

Logical Flow of Finasteride's Development

Caption: Logical progression of finasteride's development.

Conclusion

The historical development of finasteride is a testament to the power of astute clinical observation coupled with targeted drug design and rigorous scientific validation. From the study of a rare genetic condition to the creation of a specific, mechanism-based enzyme inhibitor, the journey of finasteride has provided a highly effective treatment for two common androgen-dependent disorders. This technical guide has outlined the key milestones, experimental underpinnings, and clinical data that have established finasteride as a cornerstone in the management of BPH and androgenetic alopecia. The continued study of 5-alpha reductase and its inhibitors promises further insights into androgen physiology and the potential for new therapeutic applications.

References

- 1. xyonhealth.com [xyonhealth.com]

- 2. researchgate.net [researchgate.net]

- 3. 5α-Reductase Isozymes in the Prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Finasteride for hair loss: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN101863956A - A kind of method of synthesizing finasteride - Google Patents [patents.google.com]

- 10. Method for synthesizing finasteride - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pfsfoundation.org [pfsfoundation.org]

- 14. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study. | Semantic Scholar [semanticscholar.org]

- 17. Finasteride in the treatment of patients with benign prostatic hyperplasia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Long-term treatment with finasteride improves clinical progression of benign prostatic hyperplasia in men with an enlarged versus a smaller prostate: data from the MTOPS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proscar: five-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. Finasteride increases anagen hair in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. Long-term (5-year) multinational experience with finasteride 1 mg in the treatment of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Finasteride on Androgen-Dependent Physiological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finasteride, a synthetic 4-azasteroid compound, is a potent and specific inhibitor of the type II and type III 5α-reductase isoenzymes.[1][2] These enzymes are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] By significantly reducing DHT levels, finasteride serves as a critical tool for investigating androgen-dependent physiology and as a therapeutic agent for conditions driven by excess DHT, such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).[2][5] This technical guide provides an in-depth review of finasteride's mechanism of action, its quantitative effects on androgen levels, and its impact on key physiological processes. It includes detailed summaries of experimental protocols from pivotal clinical trials and visual representations of key pathways and workflows to support further research and development in this field.

Mechanism of Action: Competitive Inhibition of 5α-Reductase

Finasteride's primary mechanism of action is the competitive and specific inhibition of 5α-reductase, particularly the type II and III isoenzymes.[1] It acts as a suicide inhibitor, forming a stable complex with the enzyme and preventing it from metabolizing its natural substrate, testosterone.[6] This enzymatic blockade drastically reduces the synthesis of DHT in target tissues where type II 5α-reductase is predominant, including the prostate gland, seminal vesicles, epididymides, and hair follicles.[6][7] The result is a significant decrease in intracellular and circulating DHT concentrations.[8] While DHT levels fall, testosterone levels experience a slight, compensatory increase, generally remaining within the normal physiological range.[9][10] Finasteride has a low affinity for the androgen receptor and does not possess any androgenic, antiandrogenic, or other steroid hormone-related properties itself.[3][6]

Quantitative Impact on Androgen & Biomarker Levels

Treatment with finasteride induces a significant and predictable shift in the balance of androgen hormones and related biomarkers. The following tables summarize the quantitative data from key clinical trials in subjects with androgenetic alopecia (AGA) and benign prostatic hyperplasia (BPH).

Table 1: Effects of Finasteride on Hormone & Biomarker Levels

| Parameter | Condition | Dosage | Duration | Change from Baseline/Placebo | Reference(s) |

|---|---|---|---|---|---|

| Serum DHT | Androgenetic Alopecia | 1 mg/day | 42 days | ↓ 71.4% | [8][11] |

| Benign Prostatic Hyperplasia | 5 mg/day | 5 years | ↓ 72% | [9][12] | |

| Scalp DHT | Androgenetic Alopecia | 1 mg/day | 42 days | ↓ 64.1% | [8][11] |

| Serum Testosterone | Benign Prostatic Hyperplasia | 5 mg/day | 4 years | ↑ ~10-20% vs. Placebo (significant, P <0.001) | [9][10][13] |

| Serum PSA | Benign Prostatic Hyperplasia | 5 mg/day | 12 months | ↓ ~50% (Median) | [14] |

| | Benign Prostatic Hyperplasia | 5 mg/day | 6 months | ↓ 44.26% (Median) |[15] |

Efficacy in Androgen-Dependent Pathologies

Finasteride's ability to lower DHT levels translates into clinical efficacy in pathologies where DHT is a primary etiological factor.

Androgenetic Alopecia (AGA)

In AGA, DHT contributes to the miniaturization of hair follicles on the scalp.[2] Finasteride's reduction of scalp DHT helps to arrest this process, slow hair loss, and in many cases, stimulate hair regrowth.[16]

Table 2: Efficacy of Finasteride in Androgenetic Alopecia (1 mg/day)

| Efficacy Endpoint | Duration | Result (Net Change vs. Placebo) | Significance | Reference(s) |

|---|---|---|---|---|

| Total Hair Count (1-cm² area) | 48 weeks | ↑ 17.3 hairs (8.3% increase) | P < 0.001 | [17][18] |

| 96 weeks | ↑ 15.4% | P < 0.01 | [19][20] | |

| Anagen Hair Count (1-cm² area) | 48 weeks | ↑ 27.0 hairs (26% increase) | P < 0.001 | [17][18] |

| Anagen to Telogen Ratio | 48 weeks | ↑ 47% | P < 0.001 | [17][18] |

| Hair Weight | 48 weeks | ↑ 25.6% | P < 0.001 | [19][20] |

| | 96 weeks | ↑ 35.8% | P < 0.001 |[19][20] |

Benign Prostatic Hyperplasia (BPH)

The prostate gland's growth is highly dependent on DHT.[6] By reducing intraprostatic DHT, finasteride can decrease prostate volume, leading to an improvement in urinary flow and a reduction in BPH symptoms.[21]

Table 3: Efficacy of Finasteride in Benign Prostatic Hyperplasia (5 mg/day)

| Efficacy Endpoint | Duration | Result (Change from Baseline/Placebo) | Significance | Reference(s) |

|---|---|---|---|---|

| Prostate Volume | 6 months | ↓ 14% vs. Placebo | P < 0.05 | [22] |

| 2 years | ↓ 21% vs. 8.4% increase in Placebo | P ≤ 0.01 | [23] | |

| 5 years | ↓ ~30% from baseline | - | [9][12] | |

| Maximum Urinary Flow Rate | 6 months | ↑ 1.42 mL/s vs. Placebo | Significant | [22] |

| 2 years | ↑ 1.4 mL/s vs. 0.3 mL/s in Placebo | P ≤ 0.01 | [23] |

| Symptom Score | 2 years | ↓ 2.1 points vs. 0.7 points in Placebo | P ≤ 0.01 |[23] |

Key Experimental Protocols

The quantitative data presented in this guide are derived from rigorously controlled clinical trials and in vitro assays. The following sections detail the methodologies for these key experiments.

Protocol: Assessment of Hair Growth in AGA Clinical Trials

This protocol describes a standardized method for quantifying changes in hair growth, widely used in finasteride clinical trials for AGA.[17][18][24]

Methodology Details:

-

Patient Selection: Subjects are typically males aged 18-41 with mild to moderate androgenetic alopecia.[2][25]

-

Target Area Identification: A 1-cm² circular area at the anterior leading edge of the vertex balding scalp is marked with a small, permanent tattoo to ensure consistent measurements over time.[24]

-

Hair Clipping and Imaging:

-

Total Hair Count: Hair within the target area is clipped to approximately 1 mm in length, and a macrophotograph is taken.[24]

-

Anagen Hair Count: The hair is then clipped again, flush with the scalp surface. After a set period (e.g., 2-3 days), another macrophotograph is taken. Hairs that have grown are identified as being in the anagen (growth) phase.[17][24]

-

-

Treatment: Patients are randomized in a double-blind fashion to receive daily oral finasteride (1 mg) or a matching placebo.[2]

-

Follow-up and Analysis: The clipping and photography process is repeated at predefined intervals (e.g., 24 and 48 weeks). The photographs are analyzed to determine total hair count, anagen hair count, and the anagen-to-telogen ratio.[17][18]

Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol provides a framework for determining the inhibitory activity of a compound like finasteride on the 5α-reductase enzyme in a laboratory setting.[1][4][26]

Methodology Details:

-

Enzyme Source Preparation: Microsomes containing 5α-reductase are isolated from a relevant tissue source, such as rat liver or prostate homogenates.[1][27]

-

Reaction Mixture: The assay is conducted in a buffer solution containing:

-

The enzyme preparation (prostate microsomes).

-

Radiolabeled [¹⁴C]-Testosterone as the substrate.

-

NADPH as an essential cofactor.

-

Varying concentrations of the test inhibitor (finasteride) or vehicle control.

-

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination and Extraction: The reaction is stopped, typically by adding a strong base. The steroids (unconverted testosterone and the newly formed DHT) are then extracted using an organic solvent like ethyl acetate.

-

Separation and Quantification: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the testosterone and DHT spots is quantified using a radioisotope scanner.

-

Data Analysis: The percentage of testosterone converted to DHT is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol: Measurement of Serum Androgens

Accurate measurement of testosterone and DHT is critical for evaluating the pharmacodynamic effects of finasteride. While immunoassays exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity.[28]

Methodology Details:

-

Sample Collection: Whole blood is collected in plain tubes (no additives) and allowed to clot. Serum is separated by centrifugation.[28]

-

Sample Pre-Treatment:

-

Chromatographic Separation: The extracted sample is injected into an LC system. The analytes (testosterone, DHT, and internal standards) are separated on a C18 reverse-phase column.[3]

-

Mass Spectrometric Detection: The separated analytes are ionized (typically using electrospray ionization - ESI) and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte, ensuring high specificity (Multiple Reaction Monitoring - MRM).[26]

-

Quantification: The concentration of testosterone and DHT in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve generated from samples with known concentrations.

Conclusion

Finasteride's targeted inhibition of 5α-reductase provides a powerful pharmacological model for understanding the role of dihydrotestosterone in human physiology. Its profound and specific effect on DHT synthesis has been rigorously quantified in numerous clinical trials, demonstrating its direct impact on androgen-dependent processes like hair follicle cycling and prostate growth. The established methodologies for assessing its efficacy, from in vitro enzyme assays to clinical evaluations using phototrichograms and prostate imaging, provide a robust framework for future research. This guide serves as a consolidated technical resource for scientists and developers working to further elucidate androgen pathways and develop novel therapeutics for androgen-dependent disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. ro.co [ro.co]

- 6. Long-term effects of finasteride on prostate specific antigen levels: results from the prostate cancer prevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JaypeeDigital | Phototrichogram and TrichoScan© [jaypeedigital.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Proscar: five-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of finasteride on serum testosterone and body mass index in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of finasteride on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. The effect of finasteride on prostate-specific antigen in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 17. researchgate.net [researchgate.net]

- 18. Finasteride increases anagen hair in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Changes in hair weight and hair count in men with androgenetic alopecia after treatment with finasteride, 1 mg, daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Changes in hair weight and hair count in men with androgenetic alopecia after treatment with finasteride, 1 mg, daily. | Semantic Scholar [semanticscholar.org]

- 21. Finasteride in the treatment of clinical benign prostatic hyperplasia: A systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Therapeutic effects of finasteride in benign prostatic hyperplasia: a randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Scholars@Duke publication: Efficacy and tolerability of finasteride 1 mg in men aged 41 to 60 years with male pattern hair loss. [scholars.duke.edu]

- 26. 5α-reductase inhibition assay [bio-protocol.org]

- 27. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Validation of a testosterone and dihydrotestosterone liquid chromatography tandem mass spectrometry assay: Interference and comparison with established methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Applications of Finasteride: A Technical Guide

An in-depth exploration of the serendipitous discovery, mechanism of action, and pivotal clinical applications of a targeted 5-alpha reductase inhibitor.

Introduction

Finasteride, a synthetic 4-azasteroid, represents a landmark in targeted therapy, born from a unique intersection of clinical observation, endocrinology, and pharmaceutical research. Initially developed for the treatment of benign prostatic hyperplasia (BPH), its therapeutic reach has expanded to include androgenetic alopecia (AGA), commonly known as male pattern baldness. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and primary therapeutic applications of finasteride, tailored for researchers, scientists, and drug development professionals.

The Discovery of Finasteride: A Tale of Rare Genetics

The journey to finasteride's discovery began not in a laboratory, but in remote villages of the Dominican Republic in the 1970s. Dr. Julianne Imperato-McGinley and her team of researchers from Cornell Medical College were studying a group of children with a rare genetic condition. These individuals, locally known as "guevedoces" (which translates to "penis at twelve"), were born with ambiguous genitalia and raised as girls. However, upon reaching puberty, they experienced a surge in testosterone, leading to the development of male genitalia and other masculine characteristics.

Intriguingly, these individuals were found to have a deficiency in the enzyme 5-alpha reductase, which is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). This genetic anomaly resulted in significantly lower levels of DHT throughout their lives. A key observation was that as these individuals aged, they did not develop BPH and did not experience male pattern baldness, conditions known to be androgen-dependent.

This crucial link between DHT and the development of BPH and AGA caught the attention of Dr. P. Roy Vagelos, then the head of research at Merck. Recognizing the therapeutic potential of mimicking this natural DHT deficiency, Merck embarked on a program to develop a specific inhibitor of the 5-alpha reductase enzyme. This endeavor culminated in the synthesis of finasteride.

Mechanism of Action: Selective Inhibition of 5-Alpha Reductase

Finasteride exerts its therapeutic effects by acting as a potent and specific competitive inhibitor of the type II isoform of the 5-alpha reductase enzyme. This enzyme is primarily located in the prostate gland, seminal vesicles, epididymides, and hair follicles.

The signaling pathway is as follows:

By binding to the 5-alpha reductase enzyme, finasteride blocks the conversion of testosterone to DHT. This leads to a significant reduction in both circulating and tissue levels of DHT. The decrease in DHT levels is the cornerstone of finasteride's therapeutic effects in both BPH and AGA.

Primary Therapeutic Applications

Finasteride was first approved by the U.S. Food and Drug Administration (FDA) in 1992 for the treatment of BPH under the brand name Proscar®. Subsequently, in 1997, a lower dose was approved for the treatment of AGA under the brand name Propecia®.

Benign Prostatic Hyperplasia (BPH)

In BPH, the reduction of DHT leads to a decrease in the size of the prostate gland, improvement in urinary flow rates, and a reduction in the risk of acute urinary retention.

| Clinical Endpoint | Finasteride (5 mg/day) | Placebo | p-value |

| Change in Prostate Volume | |||

| 24 Months | -18% | +8% | <0.001 |

| 48 Months | -25% | +4% | <0.001 |

| Improvement in Max. Urinary Flow Rate (mL/s) | |||

| 24 Months | +1.9 | +0.2 | <0.01 |

| 48 Months | +2.2 | +0.5 | <0.01 |

| Reduction in Symptom Score | |||

| 24 Months | -3.3 | -1.3 | <0.001 |

| 48 Months | -4.0 | -1.9 | <0.001 |

| Incidence of Acute Urinary Retention (4 years) | 3% | 7% | <0.001 |

| Incidence of BPH-related Surgery (4 years) | 5% | 10% | <0.001 |

Table 1: Summary of Finasteride Efficacy in Benign Prostatic Hyperplasia (BPH) from Pivotal Clinical Trials.

Androgenetic Alopecia (AGA)

In AGA, the miniaturization of hair follicles is driven by DHT. By lowering scalp DHT levels, finasteride can halt the progression of hair loss and, in many cases, lead to hair regrowth.

| Clinical Endpoint | Finasteride (1 mg/day) | Placebo | p-value |

| Change in Hair Count (per 1-inch diameter circle) | |||

| 12 Months | +107 hairs | -37 hairs | <0.001 |

| 24 Months | +138 hairs | -50 hairs | <0.001 |

| Patient Self-Assessment (Improved Hair Growth) | |||

| 24 Months | 66% | 7% | <0.001 |

| Investigator Assessment (Increased Hair Growth) | |||

| 24 Months | 80% | 47% | <0.001 |

| Global Photographic Assessment (Improved Appearance) | |||

| 24 Months | 65% | 37% | <0.001 |

Table 2: Summary of Finasteride Efficacy in Androgenetic Alopecia (AGA) from Pivotal Clinical Trials.

Experimental Protocols

Measurement of Serum Dihydrotestosterone (DHT) by LC-MS/MS

Objective: To quantify the concentration of DHT in serum samples.

Methodology:

-

Sample Preparation:

-

To 200 µL of serum, add an internal standard (e.g., deuterated DHT).

-

Perform liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system.

-

Utilize a C18 reverse-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid).

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both DHT and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of DHT.

-

Calculate the concentration of DHT in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

The Kinetic Landscape of Finasteride: An In-Depth Guide to its In Vitro Enzymatic Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition kinetics of finasteride, a potent inhibitor of 5α-reductase enzymes. Finasteride's therapeutic effects in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia are rooted in its ability to block the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Understanding the kinetic parameters of this inhibition is crucial for ongoing research and the development of new therapeutic agents.

Mechanism of Action: A Closer Look at Inhibition

Finasteride is not a simple competitive inhibitor. It is more accurately described as a mechanism-based, slow-binding inhibitor of 5α-reductase.[2][3] This means that finasteride acts as a substrate for the enzyme, and through the catalytic process, it is converted into a potent intermediate that binds very tightly to the enzyme-NADP+ complex.[2] This results in a stable enzyme-inhibitor complex with a very slow dissociation rate, leading to sustained inhibition.[4][5] While initially termed a competitive inhibitor, its mechanism is now understood to be more complex, involving the formation of an NADP-dihydrofinasteride adduct.[2][6]

The inhibition is specific to 5α-reductase, as finasteride shows no affinity for the androgen receptor itself.[6] The formal kinetic mechanism of 5α-reductase is an ordered bi-bi reaction, where the cofactor (NADPH) binds first and NADP+ is the last to be released.[2]

Signaling Pathway of Testosterone Conversion and Finasteride Inhibition

The following diagram illustrates the enzymatic conversion of testosterone to DHT by 5α-reductase and the point of inhibition by finasteride.

Quantitative Analysis of Finasteride's Inhibitory Potency

The inhibitory potential of finasteride has been quantified against different isozymes of 5α-reductase, primarily Type I and Type II, and in some studies, Type III. These parameters are critical for comparing its efficacy and selectivity.

Inhibition Constants (Ki) and IC50 Values

The following table summarizes key kinetic parameters for finasteride's inhibition of 5α-reductase isozymes from various in vitro studies.

| Parameter | 5α-Reductase Isozyme | Value | Tissue/Enzyme Source | Reference |

| Ki | Type II | 7 ± 3 nM | Human BPH Epithelium | [7] |

| Type II | 31 ± 3 nM | Human BPH Stroma | [7] | |

| Type II | << 10-9 M | Human Prostatic Tissue | [5] | |

| Epithelium (Androstenedione substrate) | 10 ± 1 nM (Dixon), 11 ± 2 nM (Lineweaver-Burk) | Human BPH Epithelium | [8] | |

| Stroma (Androstenedione substrate) | 33 ± 7 nM (Dixon), 28 ± 4 nM (Lineweaver-Burk) | Human BPH Stroma | [8] | |

| IC50 | Type I | 500 nM | Native Human Tissue | [9] |

| Type II | 4.2 nM | Native Human Tissue | [9] | |

| Type I | 313 nM | Human Recombinant | [10] | |

| Type II | 11.3 nM | Human Recombinant | [10] | |

| Not Specified | 1 ng/mL | Human Prostate | [11] | |

| Not Specified | 1.2 nM | Rat Prostate | [12] | |

| kon | Type II | 2.7 x 105 M-1s-1 | Human Prostatic Tissue | [5] |

Note: IC50 values are dependent on substrate concentration and may vary between different experimental setups.

Finasteride demonstrates a significant selectivity for the Type II isozyme, with some reports indicating a 100-fold greater affinity for Type II over Type I.[9][13] It also potently inhibits the Type III isozyme.[14][15] The inhibitory effect is more pronounced in the epithelium of hyperplastic prostatic tissue compared to the stroma.[7][8]

Experimental Protocols for In Vitro Inhibition Assays

The determination of finasteride's kinetic parameters relies on robust in vitro enzymatic assays. Below are detailed methodologies synthesized from multiple cited studies.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro 5α-reductase inhibition assay.

Detailed Methodologies

a) Enzyme Source Preparation:

-

Human Tissue: Microsomal preparations are commonly derived from human benign prostatic hyperplasia (BPH) tissue obtained during surgery.[5][7][16] The tissue is homogenized in a buffer (e.g., Tris-HCl with sucrose and EDTA) and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in 5α-reductase.

-

Recombinant Enzymes: Baculovirus-expression systems are used to produce recombinant human 5α-reductase isozymes in insect cells (e.g., Sf9).[2] This provides a cleaner system to study the kinetics of individual isozymes.

-

Cell Lines: Androgen-dependent cell lines like LNCaP can be used as a source of crude 5α-reductase.[17]

-

Animal Tissue: Rat liver and prostate microsomes are also utilized for 5α-reductase activity assays.[12][18][19]

b) Assay Conditions:

-

Substrate: Radiolabeled testosterone, such as [3H]testosterone or [4-14C]testosterone, is a common substrate.[11][16] Concentrations can range from the low nanomolar to micromolar range, often around the Km value for testosterone. For the recombinant type 2 isozyme, the Km for testosterone is approximately 24.6 nM.[2]

-

Cofactor: NADPH is the required cofactor for the reaction, typically used at a concentration of around 1 mM.[2][16]

-

Inhibitor: Finasteride is dissolved in a suitable solvent (e.g., DMSO or ethanol) and tested across a range of concentrations to determine dose-dependent inhibition.

-

Buffer and Incubation: The reaction is typically carried out in a phosphate or Tris-based buffer at a physiological pH (e.g., 6.5-7.2) and temperature (37°C).[2][5][19] Incubation times can vary from 20 minutes to several hours.[16]

c) Measurement of Enzyme Activity:

-

Radiometric Assays: The most common method involves quantifying the conversion of radiolabeled testosterone to radiolabeled DHT.[11][16][20]

-

After incubation, the reaction is stopped, and steroids are extracted using an organic solvent like ethyl acetate.[16]

-

The extract is then concentrated, and testosterone and its metabolites (like DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16]

-

The radioactivity in the spots corresponding to testosterone and DHT is measured using a radiochromatogram scanner or liquid scintillation counting.[12][16]

-

The percentage of conversion is calculated to determine the enzyme activity and the level of inhibition.

-

-

Spectrophotometric Assays: An alternative method involves a spectrophotometric assay where the products, 5α-DHT and 5α-androstane-3α,17β-diol, are measured by enzymatic cycling using 3α-hydroxysteroid dehydrogenase.[18] This method tracks the accumulation of thio-NADH at 400 nm.[18]

-

Enzyme Immunoassay (EIA): The amount of remaining testosterone can also be measured spectrophotometrically using an EIA kit.[19]

d) Data Analysis:

-

The inhibitory effects are often expressed as IC50 values, which represent the concentration of finasteride required to inhibit 50% of the 5α-reductase activity.

-

To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), kinetic data are analyzed using graphical methods like Lineweaver-Burk or Dixon plots.[8]

Logical Framework of Mechanism-Based Inhibition

The classification of finasteride as a mechanism-based inhibitor follows a specific logical pathway, distinct from a simple reversible competitive inhibitor.

This guide consolidates key in vitro data and methodologies concerning finasteride's enzymatic inhibition. The provided kinetic parameters, detailed protocols, and visual diagrams offer a robust resource for professionals engaged in androgen-related research and drug development.

References

- 1. Long-Term Experience with 5-α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pfsfoundation.org [pfsfoundation.org]

- 3. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Finasteride: a slow-binding 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5 alpha-reductase inhibition by finasteride (Proscar) in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro inhibition of androstenedione 5alpha-reduction by finasteride in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.megawecare.com [cdn.megawecare.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jddtonline.info [jddtonline.info]

- 14. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a novel hybrid from finasteride and epristeride as 5α-reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Pharmacodynamics of Finasteride: A Technical Guide

This technical guide provides an in-depth exploration of the foundational pharmacodynamics of finasteride, a synthetic 4-azasteroid compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its mechanism of action, dose-dependent effects on steroid metabolism, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Finasteride is a potent and specific competitive inhibitor of the steroid 5α-reductase enzyme, particularly the type II and type III isozymes.[1][2][3] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[4][5][6] Finasteride's molecular structure is similar to that of testosterone, allowing it to bind to the active site of the 5α-reductase enzyme.[6] This binding forms a stable enzyme-inhibitor complex, which physically prevents testosterone from accessing the site and being converted to DHT.[6][7] By inhibiting 5α-reductase, finasteride effectively reduces the production of DHT in target tissues such as the prostate gland, scalp, and skin.[3][7] This reduction in DHT is the primary mechanism underlying its therapeutic effects in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[2][4][8]

The inhibition of the type II isozyme is significantly more potent than that of the type I isozyme.[9] Finasteride has been shown to have an approximately 100-fold greater affinity for the type II 5α-reductase enzyme compared to the type I enzyme.[9]

Quantitative Pharmacodynamic Effects

The administration of finasteride leads to significant and dose-dependent alterations in the levels of various steroid hormones, most notably DHT.

The inhibitory activity of finasteride is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

| Compound | 5α-Reductase Isozyme | IC50 Value | Source of Enzyme |

| Finasteride | Type I | 360 nM[10] | Not Specified |

| Finasteride | Type II | 4.2 nM[9] | Not Specified |

| Finasteride | Type II | 69 nM[10] | Not Specified |

| Finasteride | Not Specified | 1 ng/mL[11] | Human Prostate |

Finasteride administration leads to a rapid and substantial reduction in DHT concentrations in both serum and target tissues. The extent of this reduction is dose-dependent, although maximal suppression is achieved at relatively low doses.

| Dose (daily) | Tissue | Mean Percent Reduction in DHT | Duration of Treatment |

| 5 mg | Serum | ~70%[2][7] | Not Specified |

| 1 mg | Serum | 71.4%[12] | 42 days |

| 0.2 mg | Serum | 68.6%[12] | 42 days |

| 0.05 mg | Serum | 49.5%[12] | 42 days |

| 5 mg | Scalp Skin | 69.4%[12] | 42 days |

| 1 mg | Scalp Skin | 64.1%[12][13] | 42 days |

| 0.2 mg | Scalp Skin | 56.5%[12] | 42 days |

| 5 mg | Prostatic Tissue | Up to 90%[2] | Not Specified |

| 0.2 - 5 mg | Prostatic Tissue | ~85%[14] | 7 days |

The inhibition of testosterone conversion to DHT leads to secondary changes in other hormone levels.

| Hormone | Dose (daily) | Mean Percent Change | Duration of Treatment |

| Testosterone | 5 mg | +15%[15] | 3 months |